3-benzyl-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-benzyl-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N4O4S and its molecular weight is 486.55. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the compound , were designed, synthesized, and evaluated for their in vitro antitumor activity. Some compounds in this series demonstrated significant broad-spectrum antitumor activity, with potency up to 1.5–3.0-fold more than the positive control 5-FU. Molecular docking studies indicated that these compounds might inhibit growth through interactions with the ATP binding sites of certain kinases, suggesting a potential mechanism of action for their antitumor effects (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activity
Another study focused on novel 6,8-dibromo-4(3H)quinazolinone derivatives, including those related to the specified compound, demonstrating significant anti-bacterial and anti-fungal activities. The compounds were tested against various Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (M. Mohamed et al., 2010).
Anti-inflammatory and Analgesic Properties
Derivatives linked to the quinazolin-4-one ring, including structures similar to the queried compound, were synthesized and assessed for their analgesic and anti-inflammatory properties. Certain derivatives showed potent activities in animal models, suggesting their therapeutic potential in treating pain and inflammation (D. Dewangan et al., 2016).
Antioxidant Properties
Research into the antioxidant properties of quinazolinone derivatives revealed compounds with moderate to high activities. This indicates a possible application in preventing oxidative stress-related diseases (A. Fadda et al., 2011).
Anticonvulsant Activity
A study on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives, closely related to the queried compound, aimed to evaluate their affinity to GABAergic biotargets and anticonvulsant activity. While the specific benzylsubstituted derivatives did not demonstrate significant anticonvulsant activity, the study provided insights into the pharmacophore role of the cyclic amide fragment in modulating anticonvulsant activity (Wassim El Kayal et al., 2022).
properties
IUPAC Name |
3-benzyl-2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-32-19-12-18(13-20(14-19)33-2)24-28-23(34-29-24)16-35-26-27-22-11-7-6-10-21(22)25(31)30(26)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCVNIZEYRRDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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